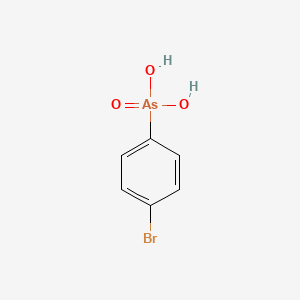

(4-Bromophenyl)arsonic acid

Description

Historical Context of Organoarsenic Compound Research

The study of organoarsenic compounds has been instrumental in shaping fundamental chemical theories for over two centuries.

Arsenic compounds have been known since antiquity, with early Chinese, Greek, and Egyptian civilizations mining them. The Greek physician Dioscorides described arsenic as a poison in the first century. The element itself is believed to have been first isolated around 1250 A.D. by the German scholastic Albertus Magnus, who heated arsenic trisulphide with soap.

The field of organometallic chemistry began with an arsenic compound. In 1760, French chemist Louis Claude Cadet de Gassicourt synthesized what is considered the first synthetic organometallic compound, tetramethyldiarsine, by heating arsenic oxide with potassium acetate. This foul-smelling liquid, later named "cacodyl" by Jöns Jacob Berzelius from the Greek for "evil-smelling," was extensively studied by Robert Bunsen in the 1830s and 1840s.

The investigation into the nature of cacodyl (B8556844) and other organoarsenic compounds played a pivotal role in the development of valency theory. Building on the work of Bunsen, Edward Frankland synthesized other organoarsenic compounds, such as those with ethyl and phenyl groups. His observation of the number of organic groups that could attach to a metal atom led him directly to the concept of valency. Frankland's work was the first clear recognition of the existence of organometallic compounds, a term he himself coined. These early studies provided crucial insights that supported the later development of structural theory by chemists like Kekulé and Couper.

A significant advancement in organoarsenic chemistry was the development of methods to synthesize aromatic arsonic acids. The Béchamp reaction, first reported in the mid-19th century, involves the reaction of an aromatic amine, such as aniline (B41778), with arsenic acid to produce the corresponding arylarsonic acid. This reaction provided access to compounds like arsanilic acid ((4-aminophenyl)arsonic acid).

These aromatic arsonic acids became foundational for further research, most notably in the work of Paul Ehrlich. His quest for targeted chemotherapies led to the synthesis of Salvarsan, a treatment for syphilis, which was prepared by the reduction of 3-nitro-4-hydroxyphenylarsonic acid. This work, which earned Ehrlich a Nobel Prize, highlighted the significance of aromatic arsonic acids as key synthetic intermediates.

Significance of Arylarsonic Acids in Contemporary Chemical Research

Arylarsonic acids, including (4-Bromophenyl)arsonic acid, continue to be important molecules in modern chemistry, particularly in the fields of coordination chemistry and materials science. Their ability to act as ligands and building blocks for larger, functional structures drives their contemporary relevance.

Coordination compounds consist of a central metal atom or ion bonded to surrounding molecules or ions known as ligands. Arylarsonic acids and their deprotonated forms (arsonates) are effective ligands for a variety of metal ions. The arsonic acid group, -AsO(OH)₂, can coordinate to metal centers through its oxygen atoms, facilitating the self-assembly of complex structures.

Research has shown that phenylarsonic acid and its derivatives are used to generate coordination polymers and heteropolyoxometalates with transition metals, main-group metals, and alkali metals. For instance, this compound has been used as a capping agent in the synthesis of cyclic hexamolybdates, forming complex polyanions like [(BrC₆H₄As)₂Mo₆O₂₄]⁴⁻. The study of such coordination compounds is crucial for understanding how to control the structure and, consequently, the properties of the resulting materials.

The ability of arylarsonic acids to form robust, extended networks through coordination and hydrogen bonding makes them valuable in materials science. The resulting structures, such as coordination polymers and metal-organic frameworks, have potential applications in areas like catalysis and chemical sensing.

The functionalization of polyoxometalates (POMs) with arylarsonic acids is a key area of interest. Attaching organic groups like substituted phenylarsonates to inorganic POM cores, such as polyoxotungstates, can modulate the electronic and photochemical

Importance in Environmental Chemistry Research

The study of organoarsenic acids is critical in environmental chemistry, primarily through the field of arsenic speciation. numberanalytics.com Arsenic speciation refers to the identification and quantification of the various chemical forms of arsenic in an environment, which is crucial because the toxicity, mobility, and bioavailability of arsenic are highly dependent on its chemical structure. numberanalytics.comtandfonline.com Environmental scientists distinguish between inorganic forms (like arsenite, As(III), and arsenate, As(V)) and a wide array of organic species, such as methylated arsonic acids. numberanalytics.com

Research in this area is vital for several reasons:

Understanding Toxicity and Mobility : Different arsenic species exhibit different levels of toxicity. numberanalytics.comresearchgate.net The chemical form influences how arsenic moves through soil and water, how it is taken up by organisms, and how it accumulates in the food chain. numberanalytics.comnih.gov

Tracking Environmental Fate : Aromatic organoarsenic compounds (AOCs), a category that includes derivatives of phenylarsonic acid, have been used as feed additives in the poultry industry. nih.gov Environmental chemistry research investigates the fate of these compounds and their degradation products in soil and water systems. nih.gov

Developing Remediation Strategies : Accurate analysis of arsenic species is essential for assessing environmental risks and creating effective strategies to remove arsenic contaminants from the environment. numberanalytics.comeurofinsus.com The ionization state of arsonic acids, which is dependent on the pH of the surrounding water or soil, affects their persistence and how they interact with their environment. acs.org

With over 300 naturally occurring organoarsenic compounds identified, fundamental questions about their roles, pathways, and impact in the environment remain, making them a significant focus of ongoing research. tandfonline.com

Specific Focus on this compound

Within the broader class of organoarsenic compounds, this compound (C₆H₆AsBrO₃) serves as a compound of interest for specific research applications due to its distinct structural and electronic characteristics.

Unique Structural Features and Electronic Properties for Research

The structure of this compound provides a valuable model for studying the interplay of different chemical functionalities. Its key features include a phenyl ring substituted with both an arsonic acid group (-AsO(OH)₂) and a bromine atom at the para position.

X-ray crystallography studies have provided precise data on its solid-state structure. The molecule exhibits a defined arrangement where intermolecular hydrogen bonds play a crucial role. These bonds link the arsonic acid groups, forming two-dimensional layers in the crystal lattice. This hydrogen-bonding motif is a key feature that governs the molecular packing in the solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆AsBrO₃ |

| Molecular Weight | 280.94 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 9.6435 |

| b (Å) | 9.1107 |

| c (Å) | 10.2872 |

| β (°) | 117.429 |

| Volume (ų) | 802.22 |

The electronic properties of the molecule are significantly influenced by the substituents on the phenyl ring. The bromine atom acts as an electron-withdrawing group through induction, which affects the acidity of the arsonic acid group. The arsonic acid group itself has two acidic protons, leading to two distinct acid dissociation constants (pKa values). These values are critical for predicting how the molecule will behave in different chemical environments, particularly its ionization state at a given pH. acs.org

| Dissociation | pKa Value |

|---|---|

| pKa₁ (First deprotonation) | 3.25 |

| pKa₂ (Second deprotonation) | 8.19 |

The study of how different substituents—whether electron-donating or electron-withdrawing—alter the pKa values of phenylarsonic acids is an active area of computational and experimental research. acs.orgsemanticscholar.org This research helps in designing molecules with specific acidity for various applications. acs.org

Overview of Established Research Areas for this compound

This compound is utilized primarily as a reagent and a building block in synthetic chemistry. Its bifunctional nature—possessing both a reactive halogen and an arsonic acid group—makes it a versatile precursor for more complex molecules.

One significant area of research is its use in cross-coupling reactions. The carbon-bromine bond can participate in reactions like the Suzuki-Miyaura coupling, where the bromine atom is replaced by another organic group using a palladium catalyst. This allows chemists to construct larger, more elaborate molecular architectures.

Furthermore, the arsonic acid moiety itself can undergo various chemical transformations. For instance, arsonic acids can be reduced to form other organoarsenic species, such as dichloroarsines. They can also be used as starting materials for the synthesis of other novel organoarsenic compounds, which are then studied for their unique chemical or physical properties. The synthesis of arylarsonic acids is often achieved through methods like the Bart reaction, which involves the reaction of diazonium salts with arsenite. smolecule.com

Properties

IUPAC Name |

(4-bromophenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6AsBrO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRUFMQAMUHYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[As](=O)(O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6AsBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278979 | |

| Record name | (4-bromophenyl)arsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55048-80-1 | |

| Record name | ANTINEOPLASTIC-10875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-bromophenyl)arsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromophenyl Arsonic Acid

Classic Synthetic Routes to Arylarsonic Acids

The preparation of arylarsonic acids, including (4-Bromophenyl)arsonic acid, has historically relied on a few key name reactions that enable the formation of a carbon-arsenic bond on an aromatic ring.

The Bart Reaction: Mechanistic Insights and Applications

The Bart reaction is the most prominent and widely employed method for synthesizing arylarsonic acids. researchgate.net The reaction fundamentally involves the coupling of an aromatic diazonium salt with a salt of arsenous acid, typically sodium arsenite, to form the corresponding arylarsonic acid. researchgate.net

Mechanism: The reaction proceeds through the following key steps:

Diazotization: An aromatic amine (an aniline (B41778) derivative) is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures (0–5 °C) to form a diazonium salt. This electrophilic species is a crucial intermediate.

Arsenation: The diazonium salt solution is then added to an alkaline solution of sodium arsenite (NaAsO₂).

Coupling and Rearrangement: The diazonium salt couples with the arsenite. The resulting intermediate is unstable and loses nitrogen gas (N₂) to form the arylarsonic acid.

The Bart reaction is versatile and can be applied to a wide range of substituted anilines, allowing for the synthesis of various arylarsonic acids with different functional groups on the aromatic ring.

Mouneyrat's Modification and its Procedural Enhancements

While the fundamental Bart reaction provides the primary route to arylarsonic acids, various procedural enhancements have been developed over time to improve yields and broaden the reaction's scope. Modifications attributed to early researchers like Mouneyrat often focused on variations in the arsenic source and reaction conditions.

One significant procedural enhancement involves the use of arsenic trichloride (B1173362) (AsCl₃) in place of sodium arsenite. In this variation, the diazotization is carried out in an alcoholic solution, and the resulting diazonium salt is reacted with arsenic trichloride in the presence of a cuprous catalyst. This approach can lead to considerably increased yields, particularly for anilines with meta-substituents, which typically give low yields under the standard aqueous conditions of the Bart reaction. researchgate.net These modifications highlight the ongoing efforts to optimize the core reaction for different substrates and laboratory scales.

Targeted Synthesis of this compound

The synthesis of this compound is a direct application of the Bart reaction, utilizing a readily available precursor.

Diazotization of 4-Bromoaniline (B143363) as a Key Precursor

The specific synthesis of this compound begins with the diazotization of 4-bromoaniline. This process is a standard and critical first step in forming the necessary diazonium salt intermediate.

In a typical laboratory procedure, 4-bromoaniline is dissolved or suspended in a strong mineral acid, such as sulfuric acid or hydrochloric acid, and cooled to a temperature between 0 and 5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature and stirring vigorously. The reaction generates nitrous acid in situ, which reacts with the amino group of 4-bromoaniline to form 4-bromobenzenediazonium (B8398784) salt. The successful formation of this diazonium salt is essential for the subsequent coupling reaction with the arsenic reagent.

Optimization of Reaction Conditions and Yield for Laboratory Synthesis

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. The principles of optimization for the general Bart reaction are directly applicable here.

| Parameter | Condition for Optimization | Rationale |

| pH Control | The arsenation step is typically performed in an alkaline medium (e.g., using sodium carbonate or sodium hydroxide) to ensure the arsenite is in a reactive form. researchgate.net | The pH affects the stability of the diazonium salt and the nucleophilicity of the arsenite, directly impacting the reaction yield. researchgate.net |

| Catalyst | The addition of copper salts (e.g., CuSO₄ or CuBr) is crucial for facilitating the reaction. researchgate.net | The catalyst promotes the single-electron transfer steps that lead to the expulsion of nitrogen gas and the formation of the aryl-arsenic bond. |

| Temperature | Diazotization must be kept at 0–5 °C to prevent the premature decomposition of the unstable diazonium salt. The subsequent coupling reaction temperature is also maintained at a low level. | Higher temperatures can lead to the hydrolysis of the diazonium salt, forming undesired phenol (B47542) byproducts and reducing the overall yield. |

| Reagent Addition | Slow, controlled addition of the diazonium salt solution to the arsenite solution is recommended. | This helps to control the rate of nitrogen evolution, minimize side reactions, and manage foaming. |

By carefully optimizing these conditions, laboratory-scale syntheses can achieve respectable yields, making this a reliable method for preparing this compound for further use.

Post-Synthetic Derivatization Strategies

Once synthesized, this compound serves as a versatile building block for more complex molecules. The presence of the bromine atom on the phenyl ring offers a prime handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful strategy for this purpose. In this reaction, the C-Br bond of this compound can be coupled with a variety of organoboron compounds (typically boronic acids or esters) in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond, effectively replacing the bromine atom with a new aryl, vinyl, or alkyl group. This strategy allows for the synthesis of a diverse library of biaryl arsonic acids and other complex derivatives, which are valuable in materials science and medicinal chemistry research.

Advanced Synthetic Methodologies and Future Directions

Exploration of Green Chemistry Principles in Organoarsenic Synthesis

Green chemistry is a foundational approach to chemical synthesis that designs products and processes to minimize or eliminate the use and generation of hazardous substances. paperpublications.orgchemijournal.com The application of its 12 principles offers a framework for creating more environmentally benign and economically viable methods for producing organoarsenic compounds. ijraset.comnih.gov

Key principles of green chemistry directly applicable to organoarsenic synthesis include:

Waste Prevention: It is preferable to prevent waste than to treat it after it has been created. chemijournal.com Traditional syntheses, such as the Bart reaction which is commonly used for aryl arsonic acids, can generate significant by-products and waste streams.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. paperpublications.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. paperpublications.org This is particularly pertinent in organoarsenic chemistry due to the inherent toxicity of many arsenic-containing reagents and products.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. paperpublications.org Research into aqueous-phase reactions or solvent-free conditions represents a significant green advancement. paperpublications.orgresearchgate.net

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times, minimizing waste. paperpublications.orgijraset.com

A tangible example of applying these principles is found in a patented method for a related compound, 3-nitryl-4-hydroxyl phenylarsonic acid, which focuses on recycling the dehydrating agent and reaction solution to reduce waste and improve raw material utilization, thereby enhancing the environmental friendliness of the process. google.com Future directions in the synthesis of this compound could involve adopting similar strategies, such as using recyclable solid acid catalysts, employing energy-efficient microwave irradiation instead of conventional heating, or developing solvent-free reaction conditions. researchgate.netwjpmr.comsemanticscholar.org

Table 1: Comparison of Traditional vs. Green Chemistry Approaches for Aryl Arsonic Acid Synthesis

| Feature | Traditional Approach (e.g., Bart Reaction) | Potential Green Chemistry Approach |

|---|---|---|

| Starting Materials | Aryl amine, sodium nitrite, HCl, sodium arsenite | Aryl halide, arsenic precursor |

| Catalyst | Stoichiometric or high-loading copper salts | Recyclable, low-loading heterogeneous catalyst (e.g., polymer-supported Cu, Pd nanoparticles) nih.govmdpi.com |

| Solvent | Often large volumes of water, sometimes organic solvents | Water, recyclable "green" solvents (e.g., PEG), or solvent-free conditions paperpublications.orgijraset.com |

| Energy Input | Conventional heating, often requiring prolonged reaction times | Microwave or ultrasonic irradiation for shorter reaction times and lower energy use paperpublications.orgwjpmr.com |

| Waste Products | Significant inorganic salt waste, copper-contaminated effluent, nitrogen gas | Reduced salt waste, catalyst is recovered and reused, potentially higher atom economy |

| Atom Economy | Moderate, due to use of NaNO₂, HCl, and generation of N₂ | Potentially higher in a direct cross-coupling approach |

Development of Novel and Efficient Catalytic Pathways for Arsonic Acid Formation

The formation of the carbon-arsenic (C-As) bond is the crucial step in the synthesis of this compound. Classical methods, like the copper-catalyzed Bart reaction, rely on the reaction of a diazonium salt (derived from 4-bromoaniline) with sodium arsenite. orgsyn.org While functional, this method can suffer from drawbacks including the need for stoichiometric reagents, modest yields, and the generation of significant waste.

Future developments in this area are likely to mirror the revolutionary advances seen in catalytic C-C and C-N bond formation, where late transition metals, particularly palladium (Pd) and copper (Cu), have become indispensable tools. rsc.orgresearchgate.net The development of analogous catalytic cross-coupling reactions for C-As bond formation is a promising, albeit challenging, frontier.

A hypothetical advanced catalytic cycle could involve the direct coupling of an aryl halide, such as 1,4-dibromobenzene (B42075) or 4-bromoiodobenzene, with an appropriate arsenic nucleophile. This approach would leverage well-established principles of oxidative addition and reductive elimination central to modern cross-coupling chemistry. researchgate.net

Key Areas for Future Research:

Catalyst Design: Developing highly active and selective catalysts, potentially based on palladium or copper complexes with specialized ligands, is essential. rsc.org The use of stable, air- and moisture-tolerant catalysts would greatly enhance practicality. rsc.org

Heterogeneous Catalysis: Immobilizing the catalyst on a solid support, such as polymers or inorganic materials like porous glass, would facilitate easy separation and recycling, aligning with green chemistry principles. nih.govmdpi.comresearchgate.net Polystyrene-supported copper complexes, for example, have proven effective and reusable in various C-C and C-N coupling reactions. nih.gov

Reaction Conditions: Optimization of reaction conditions to be milder and more efficient is crucial. This includes exploring lower reaction temperatures, reducing catalyst loading, and expanding the substrate scope to tolerate a wide range of functional groups.

Mechanism Elucidation: A thorough understanding of the catalytic cycle and reaction mechanism will be vital for rationally designing improved catalytic systems for C-As bond formation.

The successful implementation of such novel catalytic pathways would represent a significant leap forward, offering a more efficient, versatile, and sustainable route to this compound and other valuable organoarsenic compounds.

Table 2: Comparison of Classical vs. Novel Catalytic Pathways for C-As Bond Formation

| Feature | Classical Pathway (Bart Reaction) | Future Pathway (e.g., Pd-Catalyzed Cross-Coupling) |

|---|---|---|

| Aryl Source | Aryl diazonium salt (from aniline) orgsyn.org | Aryl halide or triflate |

| Arsenic Source | Sodium arsenite orgsyn.org | Various As(III) or As(V) nucleophiles |

| Catalyst | Soluble Copper(I/II) salts orgsyn.org | Palladium or Copper complexes with specific ligands rsc.org |

| Generality | Primarily limited by diazonium salt stability | Potentially broader substrate scope and functional group tolerance |

| Efficiency | Variable yields, often requires stoichiometric reagents | Potentially high yields with low catalyst loading |

| Sustainability | Generates significant salt and metal waste | Catalyst recyclability is a key design goal, higher atom economy |

Structural and Spectroscopic Investigations of 4 Bromophenyl Arsonic Acid

Solid-State Structural Elucidation

The solid-state structure of (4-bromophenyl)arsonic acid has been meticulously determined using single-crystal X-ray diffraction, which provides precise information about atomic arrangement, bond lengths, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction analysis of this compound reveals that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The study, conducted at a temperature of 200 K, provides key crystallographic parameters that define the unit cell and the arrangement of molecules within it. The arsenic atom is bound to the bromophenyl group and three oxygen atoms, resulting in normal As—O bond lengths. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆AsBrO₃ |

| Molecular Weight (Mr) | 280.94 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6435 (3) |

| b (Å) | 9.1107 (3) |

| c (Å) | 10.2872 (3) |

| β (°) | 117.429 (2) |

| Volume (V) (ų) | 802.22 (4) |

| Z | 4 |

Analysis of Hydrogen-Bonded Networks and Supramolecular Assembly

The crystal structure of this compound is characterized by an extensive network of intermolecular O—H⋯O hydrogen bonds, which are fundamental to its supramolecular assembly. researchgate.net These interactions link the molecules into two-dimensional layers parallel to the bc plane. researchgate.net

| Hydrogen Bond Type | O⋯O Distance (Å) |

|---|---|

| O—H⋯O | 2.600 (2) |

| O—H⋯O | 2.627 (2) |

Comparative Crystallography with Isomeric and Analogous Compounds

Comparing the crystal structure of this compound with its parent compound, phenylarsonic acid, provides insight into the effects of the bromo substituent on the crystal packing. Phenylarsonic acid also features a tetrahedral arsenic center and extensive intermolecular hydrogen bonding that connects the molecules. nih.gov

| Compound | Crystal System | Key Structural Feature |

|---|---|---|

| This compound | Monoclinic | 2D layers formed by O—H⋯O hydrogen bonds |

| Phenylarsonic acid | Not specified | Molecules connected by hydrogen bonds |

Solution-State Spectroscopic Characterization

Spectroscopic methods are essential for characterizing the structure and functional groups of this compound in the solution state.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

While NMR spectra for the free this compound are not detailed in the surveyed literature, ¹³C{¹H} NMR data have been reported for a hexamolybdate complex functionalized with (4-bromophenyl)arsonate. nih.gov These data provide the chemical shifts for the carbon atoms of the aromatic ring, confirming the connectivity of the molecule. The shifts are referenced to tetramethylsilane (B1202638) (TMS). nih.gov

| Carbon Atom | ¹³C Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-As) | 130.2 |

| C-2 (C-H) | 132.5 |

| C-3 (C-H) | 131.1 |

| C-4 (C-Br) | 128.1 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. Although a specific experimental spectrum for this compound was not found in the reviewed literature, the expected absorption bands can be predicted based on its structure.

The spectrum would be dominated by strong, broad absorptions in the 2300-3000 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded arsonic acid groups. The As=O stretching vibration is expected to appear as a strong band around 900-950 cm⁻¹, while the As-O(H) single bond stretches would be found at lower frequencies, typically in the 750-850 cm⁻¹ range. Vibrations associated with the aromatic ring would include C-H stretching just above 3000 cm⁻¹, C=C stretching in the 1450-1600 cm⁻¹ region, and out-of-plane C-H bending bands. The C-Br stretching vibration is expected to appear at a lower wavenumber, typically in the 500-650 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (Arsonic Acid) | Stretching | ~2300-3000 (broad) |

| Aromatic C-H | Stretching | ~3000-3100 |

| Aromatic C=C | Stretching | ~1450-1600 |

| As=O | Stretching | ~900-950 |

| As-O | Stretching | ~750-850 |

| C-Br | Stretching | ~500-650 |

Advanced Vibrational Spectroscopy for Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for elucidating the molecular structure and bonding characteristics of this compound. By analyzing the vibrational modes of the molecule's constituent atoms, detailed insights into the nature of the chemical bonds, including their strength and the interplay of different functional groups, can be obtained. The vibrational spectrum of this compound is complex, with distinct regions corresponding to the vibrations of the p-substituted bromophenyl group and the arsonic acid moiety.

The interpretation of the experimental spectra is often augmented by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and assist in the definitive assignment of spectral bands to specific atomic motions. Such theoretical calculations are invaluable for understanding the nuanced vibrational behavior of the molecule.

Vibrational Modes of the Phenyl Ring and C-Br Bond:

The vibrational modes of the 4-bromophenyl fragment are largely influenced by the substitution pattern on the benzene (B151609) ring. The presence of the bromine atom and the arsonic acid group in a para position affects the symmetry of the ring and, consequently, its vibrational spectrum.

Key vibrational assignments for the bromophenyl group include:

C-H Stretching: The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. These are generally of weak to medium intensity in the IR spectrum.

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring are observed in the 1600-1450 cm⁻¹ range. These bands are often characteristic of the substitution pattern. For para-substituted benzenes, distinct bands are expected in this region.

C-H In-plane and Out-of-plane Bending: The in-plane bending vibrations of the C-H bonds are found in the 1300-1000 cm⁻¹ region, while the out-of-plane bending modes give rise to strong absorptions in the 900-675 cm⁻¹ range, which are highly characteristic of the substitution pattern.

C-Br Stretching: The C-Br stretching vibration is expected to produce a characteristic band in the far-infrared region, typically between 600 and 500 cm⁻¹.

The following interactive table summarizes the probable assignments for the key vibrational modes of the (4-Bromophenyl) fragment based on data from related compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak | Strong |

| Aromatic C=C Stretching | 1600 - 1570 | Medium | Strong |

| Aromatic C=C Stretching | 1500 - 1470 | Medium | Strong |

| C-H In-plane Bending | 1300 - 1000 | Medium to Strong | Medium |

| C-H Out-of-plane Bending | 850 - 800 | Strong | Weak |

| C-Br Stretching | 600 - 500 | Strong | Medium |

Vibrational Modes of the Arsonic Acid Group:

The arsonic acid group, -AsO(OH)₂, exhibits several characteristic vibrational modes that are crucial for understanding its bonding and intermolecular interactions, such as hydrogen bonding.

Key vibrational assignments for the arsonic acid moiety include:

O-H Stretching: The stretching vibrations of the hydroxyl groups are highly sensitive to hydrogen bonding. In the solid state, where strong intermolecular hydrogen bonds are present, this results in a very broad and intense absorption band in the IR spectrum, typically spanning from 3400 to 2400 cm⁻¹.

As=O Stretching: The stretching vibration of the arsenyl (As=O) double bond is expected to give a strong band in the 950-850 cm⁻¹ region. The exact position can be influenced by hydrogen bonding interactions with the hydroxyl groups.

As-O(H) Stretching: The stretching vibrations of the arsenic-oxygen single bonds of the As-OH groups are typically found in the 800-700 cm⁻¹ range.

C-As Stretching: The stretching vibration of the carbon-arsenic bond is expected in the region of 600-500 cm⁻¹.

O-As-O and O-As-C Bending: The various bending modes of the arsonic acid group, such as O-As-O and O-As-C, occur at lower frequencies, generally below 500 cm⁻¹.

The interactive table below provides a summary of the probable assignments for the key vibrational modes of the arsonic acid group in this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| O-H Stretching (Hydrogen Bonded) | 3400 - 2400 (broad) | Strong | Weak |

| As=O Stretching | 950 - 850 | Strong | Medium |

| As-O(H) Stretching | 800 - 700 | Strong | Medium |

| C-As Stretching | 600 - 500 | Medium | Strong |

| AsO₂ Bending/Rocking | 500 - 350 | Medium | Medium |

| O-H Out-of-plane Bending | 950 - 850 | Medium (broad) | Weak |

Detailed Research Findings from Analogous Systems:

While a dedicated, comprehensive vibrational analysis of this compound is not extensively documented in publicly available literature, studies on analogous compounds such as p-arsanilic acid (4-aminophenylarsonic acid) provide valuable comparative data. In a study involving p-arsanilic acid, the vibrational frequencies were analyzed using both experimental (FTIR and FT-Raman) and computational (DFT) methods. The assignments for the phenyl ring modes in p-arsanilic acid can be reasonably extrapolated to this compound, with expected shifts due to the different electronic and mass effects of the bromine substituent compared to the amino group. For instance, the C-X stretching frequency (where X is the substituent) would be lower for C-Br than for C-N.

The vibrational analysis of the arsonic acid group in these studies confirms the presence of strong hydrogen bonding, as evidenced by the broad O-H stretching bands. The positions of the As=O and As-O(H) stretching vibrations are consistent with a tetrahedral arrangement around the arsenic atom. The combination of IR and Raman spectroscopy is particularly powerful, as some modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete picture of the vibrational landscape of the molecule.

Coordination Chemistry and Materials Science Applications of 4 Bromophenyl Arsonic Acid

Ligand Behavior and Metal Complex Formation

The presence of the arsonate group (-AsO₃H₂) is central to the ligand behavior of (4-Bromophenyl)arsonic acid, enabling it to coordinate to metal centers in various ways. The electronic properties of the phenyl ring, influenced by the electron-withdrawing bromine atom, can also affect the coordination properties of the arsonate moiety.

The arsonate group of this compound can deprotonate to form [R-AsO₃H]⁻ or [R-AsO₃]²⁻ anions, which then coordinate to metal ions through one or more of the oxygen atoms. The coordination modes of the arsonate moiety are diverse and can lead to the formation of discrete molecular complexes or extended polymeric structures. Based on studies of related phenylarsonic acids, several coordination modes can be anticipated for the arsonate group of this compound.

These coordination modes are influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating ligands. The versatility of the arsonate group's coordination allows for the construction of a wide range of metal-organic architectures with varying dimensionalities and properties.

The synthesis of discrete metal complexes with this compound typically involves the reaction of a metal salt with the arsonic acid in a suitable solvent system. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.

Synthesis: The synthesis of metal complexes with ligands containing a 4-bromophenyl moiety is a well-established process. Generally, a salt of the desired transition metal is reacted with the ligand in a suitable solvent, often with the application of heat to facilitate the reaction.

Characterization:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the arsonate group to the metal center by observing shifts in the As-O stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the organic backbone of the ligand within the complex.

Single-Crystal X-ray Diffraction: This is a powerful technique for determining the precise three-dimensional structure of the metal complexes, including bond lengths, bond angles, and coordination geometries around the metal center.

Elemental Analysis: This method is used to confirm the empirical formula of the synthesized complexes.

Thermal Analysis (TGA/DTA): These techniques are employed to study the thermal stability of the complexes and to identify the loss of solvent molecules.

While specific crystal structures for complexes of this compound are not extensively reported, data from related structures provide insight into the expected coordination environments. For instance, in complexes with other substituted phenylarsonic acids, a range of coordination numbers and geometries are observed for the metal centers.

Table 1: Representative Spectroscopic Data for a Hypothetical Metal Complex of this compound

| Technique | Observation | Interpretation |

| FTIR | Shift in As=O and As-O stretching frequencies compared to the free ligand. | Coordination of the arsonate oxygen atoms to the metal center. |

| ¹H NMR | Broadening of aromatic proton signals. | Interaction of the phenyl ring with the paramagnetic metal center (if applicable). |

| UV-Vis | Appearance of new absorption bands in the visible region. | d-d transitions of the metal ion in the ligand field. |

The ability of the arsonate group to act as a versatile linker, combined with the rigid nature of the phenyl ring, allows for the construction of a diverse range of metal-organic architectures. The connectivity of the metal centers through the arsonate bridges can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.

The specific architecture adopted is influenced by several factors, including the coordination geometry of the metal ion and the stoichiometry of the reactants. For example, metal ions with a preference for octahedral coordination might form 3D networks, while those favoring square planar or tetrahedral geometries could lead to the formation of 1D or 2D structures. The presence of the bromine atom on the phenyl ring also offers the potential for further modification of the resulting architectures through post-synthetic modification, introducing additional functionality.

Applications in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The tunable nature of their pores and the chemical functionality of their linkers make them promising materials for a variety of applications.

This compound is a potential candidate for use as an organic linker in the synthesis of MOFs. Its rigid structure and the ability of the arsonate group to coordinate to multiple metal centers make it suitable for forming stable, porous frameworks. The bromine functionality can also be used to tailor the properties of the resulting MOF.

The synthesis of arsonate-based MOFs would typically involve the solvothermal reaction of a metal salt with this compound. The choice of solvent, temperature, and reaction time can influence the final structure and properties of the MOF.

The design of MOFs using arsonate-based linkers like this compound follows general principles of reticular chemistry, which involves the targeted assembly of pre-designed molecular building blocks into extended, ordered structures.

Key design principles for arsonate-based MOFs include:

Linker Geometry and Functionality: The rigidity and length of the this compound linker will influence the pore size and shape of the MOF. The bromine substituent can be used to introduce further functionality through post-synthetic modification, allowing for the tuning of the MOF's chemical properties for specific applications such as catalysis or sensing.

Topological Control: By carefully selecting the combination of the metal SBU and the arsonate linker, it is possible to target specific network topologies, leading to MOFs with desired pore structures and properties.

The development of arsonate-based MOFs is an emerging area of research, and the use of functionalized linkers like this compound offers exciting possibilities for the creation of new materials with tailored properties.

Influence of this compound on MOF Topology and Porosity

While the direct utilization of this compound as a primary organic linker in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented in the current body of scientific literature, the inherent characteristics of its functional groups allow for a prospective analysis of its potential influence on MOF topology and porosity. The arsonic acid group, -AsO(OH)₂, can act as a multidentate linker, coordinating to metal centers through its oxygen atoms. The coordination mode of the arsonate group can vary, influencing the dimensionality and connectivity of the resulting framework.

The presence of the bromo-substituent on the phenyl ring can further impact the final MOF structure in several ways:

Steric Hindrance: The bromine atom introduces steric bulk, which can direct the self-assembly process and favor the formation of specific topologies over others. This steric influence can prevent the formation of highly dense, interpenetrated frameworks, potentially leading to more open and porous structures.

Electronic Effects: The electron-withdrawing nature of the bromine atom can modulate the electron density of the phenyl ring, which in turn can influence the coordination strength between the arsonate group and the metal centers. This can have subtle but significant effects on the resulting framework's stability and topology.

Table 1: Potential Influences of this compound Functional Groups on MOF Properties

| Functional Group | Potential Influence on MOF Topology | Potential Influence on MOF Porosity |

| Arsonic Acid | Can act as a multidentate linker, influencing the dimensionality and connectivity of the framework. | The coordination mode and geometry around the metal center dictate the pore shape and size. |

| Bromo Group | Introduces steric hindrance, potentially favoring less dense and non-interpenetrated structures. Can participate in halogen bonding, influencing linker packing and overall framework stability. | Steric effects can lead to larger pores by preventing dense packing. Halogen bonding can create specific binding sites within the pores. |

Capping Agents for Polyoxometalates (POMs)

This compound has demonstrated significant utility as a capping agent in the synthesis of polyoxometalate (POM) clusters. The arsonate group readily coordinates to the metal-oxo framework of POMs, effectively terminating the polymerization process and stabilizing discrete, well-defined clusters.

In a notable example, the reaction of this compound with molybdate in an aqueous medium at a pH of 3.5 leads to the formation of the cyclic hexamolybdate [(BrC₆H₄As)₂Mo₆O₂₄]⁴⁻ chemspider.comnih.gov. In this structure, two (4-Bromophenyl)arsonate groups cap a ring of six MoO₆ octahedra on opposite sides. The organic moieties extend outwards from the inorganic core of the polyanion nih.gov.

The formation of specific polyoxometalate species capped with arylarsonates is highly dependent on the pH of the reaction medium. While direct studies on the pH-dependent behavior of this compound are limited, extensive research on analogous fluorinated arylarsonic acids provides valuable insights into the expected behavior.

For instance, the reaction of various fluorinated arylarsonic acids with sodium molybdate at a pH of approximately 3 results in the formation of heteropoly-6-molybdates, with the general formula [{(R-C₆H₄)As}₂Mo₆O₂₄]⁴⁻ nih.gov. However, when the reaction is carried out in a more acidic environment, at a pH of 1, inverted-Keggin type heteropoly-12-molybdates of the formula [{(R-C₆H₄)As}₄Mo₁₂O₄₆]⁴⁻ are formed nih.gov. This pH-dependent transformation between the Mo₆ and Mo₁₂ species is reversible nih.gov. It is therefore highly probable that this compound would exhibit similar pH-dependent behavior, allowing for the selective synthesis of different sized polyoxomolybdate clusters.

Table 2: pH-Dependent Formation of Arylarsonate-Capped Polyoxomolybdates (Based on Analogous Systems)

| pH | Predominant Polyoxomolybdate Species | General Formula | Reference |

| ~3 | Heteropoly-6-molybdate | [{(R-C₆H₄)As}₂Mo₆O₂₄]⁴⁻ | nih.gov |

| 1 | Inverted-Keggin type heteropoly-12-molybdate | [{(R-C₆H₄)As}₄Mo₁₂O₄₆]⁴⁻ | nih.gov |

Structural and Spectroscopic Properties of Arsonate-Capped POMs

The structures of arylarsonate-capped POMs have been extensively characterized using single-crystal X-ray diffraction, which reveals the precise arrangement of the atoms within the cluster. For example, the polyanion [(BrC₆H₄As)₂Mo₆O₂₄]⁴⁻ consists of a cyclic arrangement of six edge-sharing MoO₆ octahedra, with each side of the ring capped by a tridentate (4-Bromophenyl)arsonate group nih.gov.

Spectroscopic techniques are crucial for the characterization of these hybrid materials in both the solid state and in solution.

Infrared (IR) Spectroscopy: IR spectra of these compounds show characteristic bands corresponding to the vibrations of the Mo-O-Mo bridges, terminal Mo=O bonds, and the As-O bonds of the arsonate group, as well as the vibrations associated with the phenyl ring of the capping agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR spectroscopy (e.g., ¹H, ¹³C) in solution provides information about the organic capping agent and can be used to confirm the integrity of the cluster in solution.

Thermogravimetric analysis is also employed to assess the thermal stability of these hybrid polyoxometalates nih.gov.

Environmental Chemistry and Mechanistic Transformation Pathways

Environmental Fate and Transformation Studies

The environmental persistence and transformation of (4-Bromophenyl)arsonic acid are governed by a series of complex biotic and abiotic processes. Understanding these pathways is crucial for predicting its long-term impact on ecosystems.

Elucidation of Degradation Pathways of Organoarsenic Compounds in Environmental Matrices

While specific studies on the complete degradation pathways of this compound are limited, research on analogous compounds, such as p-arsanilic acid (p-ASA), provides valuable insights into the potential transformation routes. Organoarsenic compounds, in general, can undergo transformations that lead to the formation of various inorganic and organic arsenic species.

The degradation of these compounds can proceed through the cleavage of the carbon-arsenic (C-As) bond, a critical step that can release more mobile and potentially more toxic inorganic arsenic forms into the environment. For instance, the phototransformation of p-ASA has been shown to result in the decomposition of the parent molecule into inorganic arsenic, including arsenite (As(III)) and arsenate (As(V)), alongside various aromatic byproducts. nih.gov This process involves both direct photolysis and indirect oxidation reactions. nih.gov

Identification and Characterization of Mechanistic Degradation Products

The degradation of phenylarsonic acids can lead to a variety of transformation products. In the case of p-ASA photodegradation, identified byproducts include aniline (B41778), aminophenol, and azobenzene (B91143) derivatives. nih.gov Furthermore, under certain photo-oxidation conditions, the decomposition of p-ASA can also lead to the formation of nitrobenzene, nitrophenol, and azobenzenes. nih.gov For this compound, it is plausible that analogous degradation products would be formed, potentially including 4-bromoaniline (B143363) and other brominated aromatic compounds, alongside inorganic arsenic species. The cleavage of the C-As bond is a key step, leading to the release of inorganic arsenic (As(III) and As(V)). nih.gov

Table 1: Potential Degradation Products of this compound based on Analogous Compounds

| Precursor Compound | Potential Degradation Products | Degradation Process |

| This compound | 4-Bromoaniline, Brominated phenols, Brominated azobenzenes, Inorganic Arsenic (As(III), As(V)) | Photodegradation, Photo-oxidation |

| p-Arsanilic acid | Aniline, Aminophenol, Azobenzene derivatives, Nitrobenzene, Nitrophenol | Photodegradation, Photo-oxidation |

Abiotic Transformation Mechanisms (e.g., Hydrolysis, Photolysis)

Abiotic processes, particularly photolysis and hydrolysis, play a significant role in the transformation of organoarsenic compounds in the environment.

Photolysis: Solar irradiation is a key driver for the degradation of aromatic arsonic acids. Studies on p-ASA have demonstrated that it can be effectively decomposed by UV-C light through both direct photolysis and indirect oxidation mechanisms. nih.gov The efficiency of phototransformation can be influenced by various environmental factors such as pH, temperature, and the presence of other substances like humic acids. nih.gov The process can lead to the cleavage of the arsenic-benzene bond, resulting in the formation of inorganic arsenic species and various organic byproducts. nih.gov

Adsorption and Remediation Mechanism Research

The mobility and bioavailability of this compound in soil and aquatic systems are largely controlled by its adsorption behavior onto environmental sorbents.

Adsorption Behavior of Organoarsenic Compounds on Environmental Sorbents

The adsorption of phenylarsonic acid compounds is strongly influenced by the nature of the sorbent material. Iron (hydr)oxides, such as goethite (α-FeOOH), hematite (B75146) (α-Fe2O3), and maghemite (γ-Fe2O3), are particularly effective in adsorbing these compounds. mdpi.com Studies on p-ASA have shown that the adsorption capacity per unit surface area of iron oxides follows the order α-FeOOH > γ-Fe2O3 > α-Fe2O3. mdpi.com Clay minerals, such as kaolinite (B1170537) and illite, also contribute to the adsorption of organoarsenicals, although often to a lesser extent than iron oxides. nih.govusda.gov The presence of organic matter in soil can have a competing effect, potentially reducing the adsorption of organoarsenic compounds onto mineral surfaces. nih.gov

The pH of the surrounding medium is a critical factor affecting adsorption. For p-ASA, adsorption on iron oxides is favored under lower pH conditions and decreases as the pH increases. mdpi.com This is attributed to changes in the surface charge of the iron oxides and the speciation of the arsonic acid. mdpi.com At higher pH values, both the mineral surfaces and the arsonic acid molecules tend to be negatively charged, leading to electrostatic repulsion and reduced adsorption. mdpi.com

Table 2: Adsorption Parameters of p-Arsanilic Acid on Iron Oxides

| Iron Oxide | Adsorption Trend with Increasing pH | Primary Adsorption Mechanism |

| Goethite (α-FeOOH) | Decrease | Inner-sphere complexation |

| Hematite (α-Fe2O3) | Decrease | Inner-sphere complexation |

| Maghemite (γ-Fe2O3) | Decrease | Inner-sphere complexation |

Surface Complexation and Electrostatic Adsorption Mechanisms

The primary mechanism for the adsorption of phenylarsonic acids onto iron (hydr)oxides is the formation of inner-sphere complexes. nih.govacs.org This involves the direct bonding of the arsonic acid group to the iron atoms on the mineral surface. In-situ spectroscopic studies have provided evidence for this strong chemical bonding. acs.org

In addition to inner-sphere complexation, electrostatic interactions also play a role, particularly on surfaces with variable charge, such as clay minerals. At pH values below the point of zero charge of the mineral, the surface is positively charged and can attract the anionic arsonic acid species. Conversely, at pH values above the point of zero charge, the surface becomes negatively charged, leading to electrostatic repulsion. mdpi.com The speciation of this compound in solution, which is pH-dependent, will therefore significantly influence its electrostatic interaction with sorbent surfaces. Outer-sphere complexation, where the arsenical is associated with the mineral surface through water molecules, is considered a less dominant mechanism for adsorption on iron oxides but may be more relevant for other minerals like aluminum oxides and kaolinite. nih.gov

Advanced Remediation Methodologies: Mechanistic Studies and Research Gaps

The remediation of water and soil contaminated with organoarsenic compounds such as this compound is a significant environmental challenge due to their persistence and toxicity. Advanced Oxidation Processes (AOPs) are a class of promising remediation technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. researchgate.netnih.govmdpi.commdpi.com While specific mechanistic studies on this compound are scarce, a comprehensive understanding of its probable transformation pathways can be extrapolated from research on structurally similar compounds, including phenylarsonic acid and other brominated aromatic compounds.

The fundamental mechanism of AOPs involves the in-situ generation of powerful oxidizing agents. researchgate.netnih.gov These processes, which include photocatalysis, Fenton and photo-Fenton reactions, and ozonation, are capable of non-selectively oxidizing a wide range of organic molecules, ideally leading to their complete mineralization into carbon dioxide, water, and inorganic ions. mdpi.commdpi.com

Mechanistic Insights from Analogous Compounds

Research on the photocatalytic degradation of phenylarsonic acid, a non-brominated analogue of the target compound, offers significant insights into the likely transformation pathways of this compound. nih.govresearchgate.net Studies utilizing titanium dioxide (TiO2) as a photocatalyst have demonstrated that the degradation process is primarily driven by hydroxyl radicals. nih.govresearchgate.net The proposed mechanism involves the following key steps:

Generation of Reactive Oxygen Species: Upon irradiation with UV light, the semiconductor photocatalyst (e.g., TiO2) generates electron-hole pairs. These charge carriers react with water and oxygen to produce a variety of ROS, including hydroxyl radicals (•OH), superoxide (B77818) radicals (O2•−), and hydroperoxyl radicals (HO2•). nih.govmdpi.com

Hydroxyl Radical Attack: The highly electrophilic hydroxyl radicals are the primary agents of degradation, attacking the aromatic ring and the carbon-arsenic (C-As) bond. nih.govnih.gov

Cleavage of the Carbon-Arsenic Bond: A crucial step in the detoxification process is the cleavage of the C-As bond, which releases the arsenic from the organic moiety. This results in the formation of inorganic arsenic species, primarily arsenate (As(V)), and organic byproducts. nih.gov

Transformation of the Aromatic Ring: The aromatic portion of the molecule undergoes a series of hydroxylation and oxidation reactions, leading to the formation of intermediates such as phenol (B47542), catechol, and hydroquinone (B1673460) in the case of phenylarsonic acid. nih.govresearchgate.net For this compound, the formation of brominated phenolic intermediates is anticipated.

Mineralization: Under ideal conditions, the organic intermediates are further oxidized to simpler, less harmful compounds, and ultimately to CO2 and water. mdpi.com

The presence of the bromine substituent on the phenyl ring is expected to influence the reaction kinetics and the nature of the transformation products. Studies on the degradation of other brominated aromatic compounds suggest that debromination can occur through reductive or oxidative pathways, leading to the release of bromide ions into the solution. researchgate.netmdpi.com The position of the bromine atom on the aromatic ring can also affect the rate of hydroxyl radical attack.

Proposed Transformation Pathways for this compound

Based on the available literature for related compounds, the degradation of this compound via AOPs is likely to proceed through multiple pathways, as illustrated in the following table.

| Pathway | Initiating Step | Key Intermediates | Final Products |

|---|---|---|---|

| C-As Bond Cleavage | Hydroxyl radical attack on the carbon atom bonded to arsenic. | Brominated phenols, Inorganic arsenic (As(V)) | CO2, H2O, Br-, As(V) |

| Hydroxylation of the Aromatic Ring | Addition of hydroxyl radicals to the benzene (B151609) ring. | Hydroxylated bromophenylarsonic acids | Ring-opened aliphatic compounds, CO2, H2O, Br-, As(V) |

| Debromination | Reductive or oxidative removal of the bromine atom. | Phenylarsonic acid, Bromide ions (Br-) | Phenol, Catechol, Hydroquinone, CO2, H2O, As(V) |

Research Gaps

Despite the foundational understanding gained from analogous compounds, there is a significant lack of research focused specifically on the advanced remediation of this compound. This represents a critical knowledge gap that hinders the development of effective and optimized treatment strategies for this particular contaminant. The primary research gaps are summarized below:

| Research Area | Specific Knowledge Gaps | Importance |

|---|---|---|

| Mechanistic Studies | - Lack of detailed investigation into the specific transformation pathways of this compound in various AOPs.

| To understand the degradation mechanism, assess the formation of potentially toxic byproducts, and optimize treatment conditions. |

| Kinetic Data | - Absence of reaction rate constants for the degradation of this compound with key oxidants like hydroxyl radicals.

| To predict the efficiency of different AOPs, design appropriate reactor systems, and estimate treatment times and costs. |

| Toxicity Assessment | - No studies on the evolution of toxicity during the degradation of this compound.

| To ensure that the remediation process leads to a genuine reduction in environmental risk and does not produce more toxic byproducts. |

| Comparative Studies | - Lack of comparative analysis of the effectiveness of different AOPs (e.g., photocatalysis, Fenton, ozonation) for the degradation of this specific compound. | To identify the most efficient and cost-effective remediation technology for this compound. |

Theoretical and Computational Research on 4 Bromophenyl Arsonic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in studying the intricacies of molecular systems. These calculations provide a theoretical framework for understanding the electronic properties and structure of (4-Bromophenyl)arsonic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on compounds analogous to this compound typically involve optimizing the molecular geometry to find the most stable conformation. These calculations can predict bond lengths, bond angles, and dihedral angles. ajchem-a.commdpi.com For example, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed to determine these structural parameters. ajchem-a.com

The electronic structure of the molecule is also explored using DFT. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A large energy gap suggests high stability and low reactivity. nih.gov For similar aromatic compounds, the HOMO is often distributed over the entire molecule, while the LUMO might be concentrated on a specific ring system, indicating the likely sites for electronic transitions. mdpi.comnih.gov

The acidity of arsonic acids is a critical parameter influencing their environmental behavior, solubility, and biological interactions. chemrxiv.orgchemrxiv.org Computational methods, especially those based on DFT, have been developed to predict the acid dissociation constants (pKa) of these compounds. researchgate.net Various approaches are used, including direct thermodynamic cycle calculations and correlations with molecular electrostatic potential (VS,max). acs.orgjoaquinbarroso.com

One study compared several DFT-based methods and a machine learning approach to predict the pKa values for 35 different arsonic acids, including this compound. acs.org The results highlighted that a method based on calculating atomic charges on the conjugate arsonate base provided the highest agreement with experimental values. chemrxiv.orgchemrxiv.org The predicted pKa values for this compound from this study are presented below. acs.org

| Computational Model | Predicted pKa1 | Predicted pKa2 |

|---|---|---|

| Direct Thermodynamic Cycle (DTC) | 2.34 | 8.19 |

| Scaled Solvent-Accessible Surface (sSAS) | 2.22 | --- |

| Maximum Surface Potential (VS,max) | 3.25 | --- |

Table 1: Predicted pKa values for this compound using different DFT-based models. Data sourced from a comparative analysis of pKa predictions for arsonic acids. acs.org

These computational models are essential for understanding how substituents on the phenyl ring affect acidity. Electron-withdrawing groups, like the bromine atom in this case, generally lower the pKa, making the acid stronger. researchgate.net

The analysis of electron density distribution provides insights into the reactive sites of a molecule. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution. mdpi.comscispace.com The MEP surface illustrates the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). ajchem-a.com For substituted phenyl compounds, the electronegative atoms, such as oxygen, typically represent the regions of most negative potential. mdpi.com

Furthermore, DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. scispace.comresearchgate.net This comparison helps in the assignment of vibrational modes to specific molecular motions. scispace.com The accuracy of these predictions allows for a detailed understanding of the molecule's vibrational characteristics. ajchem-a.com

Molecular Dynamics and Simulation Studies

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a way to understand the dynamic behavior of molecules over time. These simulations model the movement of atoms and molecules, offering insights into conformational changes and interactions with the surrounding environment.

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. For a molecule like this compound, rotations around the Carbon-Arsenic bond could lead to different conformers. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov

MD simulations are also powerful for studying intermolecular interactions, such as hydrogen bonding. researchgate.net In the solid state or in solution, this compound molecules can interact with each other or with solvent molecules through hydrogen bonds involving the hydroxyl groups of the arsonic acid moiety. Analyzing these interactions is crucial for understanding crystal packing and solution-state aggregation. diva-portal.org The simulations can provide details on the geometry, strength, and lifetime of these hydrogen bonds. researchgate.net

The behavior of a molecule can change significantly when it is dissolved in a solvent. MD simulations are an effective tool for studying these solvation effects. researchgate.net By explicitly including solvent molecules (like water) in the simulation box, it is possible to model the formation of a solvation shell around the this compound molecule. rsc.orgmdpi.com

These simulations can reveal the structure of the solvent around the solute and how the solute affects the local solvent structure. frontiersin.org This is particularly important for understanding the solubility and reactivity of the compound in different media. For instance, simulations can show how water molecules orient themselves to form hydrogen bonds with the arsonic acid group. researchgate.net Hybrid approaches, which combine explicit solvent molecules for the immediate vicinity of the solute with an implicit continuum model for the bulk solvent, can provide a balance between accuracy and computational cost. researchgate.net

Machine Learning Applications in Organoarsenic Chemistry

The intersection of machine learning (ML) and computational chemistry is providing new avenues to explore and predict the behavior of complex molecules, including organoarsenic compounds. These advanced computational techniques are being leveraged to forecast key physicochemical properties and reactivity patterns, which are crucial for understanding the environmental fate and biological interactions of substances like this compound. By training algorithms on existing chemical data, ML models can identify intricate relationships between molecular structures and their properties, offering predictive power that complements experimental and traditional computational methods.

Application of Machine Learning Models for pKa Prediction and Property Correlation

The acid dissociation constant (pKa) is a critical parameter for arsonic acids, as it governs their ionization state in aqueous media. This, in turn, influences vital properties such as solubility, lipophilicity, and the ability to cross plasma membranes, all of which are fundamental to a compound's biological activity and environmental mobility. rsc.orgmdpi.com Predicting pKa values accurately is a significant challenge, particularly for complex molecules like organoarsenic compounds.

Recent research has focused on comparing machine learning approaches with Density Functional Theory (DFT)-based models for predicting the pKa of arsonic acid derivatives. ubc.canih.gov One study systematically evaluated a Support Vector Machine (SVM)-based ML model against three different DFT-based methods for a series of 35 arsonic acids, including this compound. ubc.ca

The models evaluated were:

Support Vector Machine (SVM): A machine learning algorithm effective for classification and regression tasks, particularly with smaller datasets. ubc.ca

DFT - Maximum Surface Electrostatic Potential (VS,max): This model correlates pKa with the maximum electrostatic potential on the surface of the acidic hydrogen atoms. ubc.ca

DFT - Atomic Charges: This method, used in conjunction with a solvation model, provided the most accurate predictions among the DFT approaches by correlating pKa with atomic charges on the conjugated arsonate base. ubc.ca

DFT - Scaled Solvent-Accessible Surface: This approach proved to be less effective for arsonic acids, yielding high errors in its predictions. ubc.canih.gov

For this compound, the experimentally determined pKa values for its two deprotonation events are pKa1 = 3.25 and pKa2 = 8.19. ubc.ca The comparative study demonstrated that while the DFT-based atomic charge method gave the highest agreement with experimental values, the SVM-based ML model also showed strong predictive performance, ranking second. rsc.orgubc.ca This highlights the potential of machine learning to serve as a reliable tool for predicting the properties of organoarsenic compounds, overcoming some of the complexities associated with the arsenic atom that can challenge other models. ubc.ca

| Compound Name | Experimental pKa1 | Experimental pKa2 |

| This compound | 3.25 | 8.19 |

Development of Predictive Models for Chemical Reactivity and Stability

The development of these predictive models generally relies on training algorithms with large datasets of known chemical reactions and stability information. Machine learning methods, including deep learning and graph neural networks, learn to recognize molecular features and substructures that influence a compound's reactivity. These features can range from simple electronic properties to complex quantum-mechanical descriptors. By learning these patterns, the models can predict reaction outcomes, identify potential reactive sites on a molecule, and estimate activation barriers for specific reactions.

While the application of machine learning to predict general organic reactivity is a rapidly advancing field, the development of bespoke models specifically for the reactivity and stability of this compound is not yet extensively documented in publicly available research. However, the foundational methodologies are well-established. Quantitative Structure-Activity Relationship (QSAR) models, for instance, have been developed to predict the reaction rate constants of various organic compounds with reactive species like hydroxyl radicals and ozone. These models often use descriptors derived from molecular structure and quantum chemical calculations to predict reactivity.

The general workflow for creating such predictive tools involves:

Data Curation: Assembling a large and diverse dataset of reactions or stability measurements for a relevant class of compounds.

Featurization: Converting molecular structures into a machine-readable format using molecular descriptors or fingerprints.

Model Training: Using algorithms like random forests, support vector machines, or neural networks to learn the relationship between the molecular features and the observed reactivity or stability.

Validation: Rigorously testing the model's predictive accuracy on an independent set of compounds not used during training.

These approaches offer a pathway to creating powerful in silico tools for assessing the chemical behavior of specific organoarsenic compounds like this compound, even in the absence of extensive experimental data. Such models could accelerate the design of new compounds and provide crucial insights into their lifecycle and interactions.

Advanced Analytical Strategies for 4 Bromophenyl Arsonic Acid Research

Speciation Analysis Techniques

Arsenic speciation analysis is critical because the toxicity and mobility of arsenic compounds are highly dependent on their chemical form. nih.gov For (4-Bromophenyl)arsonic acid, speciation analysis aims to differentiate the parent compound from its potential degradation products, which may include other organoarsenic species or inorganic arsenic forms like arsenite (As(III)) and arsenate (As(V)).

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern arsenic speciation analysis. wordpress.com

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This is widely considered the gold standard for arsenic speciation due to its high sensitivity and accuracy. nih.gov HPLC separates the different arsenic species present in a sample, and the ICP-MS provides element-specific detection of arsenic with very low detection limits. thermofisher.com For aromatic arsonic acids like this compound, reversed-phase or ion-pairing chromatography is often employed for separation. utm.my The high sensitivity of ICP-MS allows for the detection of trace levels of arsenic species, which is crucial in environmental and biological research. thermofisher.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While ICP-MS provides elemental information, LC-MS/MS offers molecular information, which is invaluable for the structural elucidation of unknown transformation products. nih.gov For compounds like this compound, electrospray ionization (ESI) is a common ionization technique. researchgate.net LC-MS/MS can be used to identify metabolites and degradation products by analyzing their mass-to-charge ratio and fragmentation patterns. nih.gov The development of robust LC-MS/MS methods is essential for understanding the transformation pathways of this compound.

Table 1: Comparison of Hyphenated Techniques for this compound Speciation

| Feature | HPLC-ICP-MS | LC-MS/MS |

|---|---|---|

| Principle | Chromatographic separation followed by elemental mass spectrometry. | Chromatographic separation followed by molecular mass spectrometry. |

| Primary Information | Quantitative elemental speciation. | Structural identification and quantification. |

| Selectivity | Highly selective for arsenic-containing compounds. | High selectivity based on precursor and product ions. |

| Sensitivity | Excellent, often in the pg/mL (ng/L) range. thermofisher.comnih.gov | Very high, can reach pg/mL levels. sciex.com |

| Application | Quantifying known arsenic species. | Identifying unknown transformation products and metabolites. |

The identification of transformation products is crucial for a comprehensive understanding of the environmental fate of this compound. Transformation can occur through biotic or abiotic processes, such as microbial activity, hydrolysis, or photolysis. nih.gov

Research on related phenylarsonic acids, such as p-arsanilic acid, has shown that transformation pathways can involve the cleavage of the carbon-arsenic bond, leading to the formation of inorganic arsenic (As(III) and As(V)). researchgate.netnih.gov Other potential transformation products of this compound could include hydroxylated or debrominated derivatives.

The development of analytical methods to identify these products often involves:

Chromatographic Separation: Optimization of HPLC conditions (e.g., mobile phase composition, pH, column type) to achieve separation of the parent compound from its potential transformation products. For phenylarsonic compounds, ion-pairing reversed-phase HPLC has been shown to be effective. utm.my

Mass Spectrometric Analysis: High-resolution mass spectrometry (HRMS), often used in non-target screening, is a powerful tool for identifying unknown transformation products by providing accurate mass measurements. nih.gov

Reference Standards: The definitive identification of transformation products requires the synthesis or acquisition of authentic reference standards for comparison of retention times and mass spectra.

Quantitative Analysis and Detection Limits

Accurate quantification of this compound and its key transformation products is essential for assessing its persistence and potential for exposure.

Developing a robust quantitative method requires careful validation of several parameters to ensure the reliability of the data. Key aspects of method development include:

Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a specific range.